1-(3-amino-4-nitrophenyl)-1h-imidazole
Overview
Description
1-(3-amino-4-nitrophenyl)-1h-imidazole is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nitrogen-Rich Compounds : Imidazole-based molecules, including those similar to 5-(1H-Imidazol-1-yl)-2-nitroaniline, are prepared for their applications in nitrogen-rich gas generators. These compounds possess high positive heats of formation due to the high energy contribution from their molecular backbones, making them useful in energetic applications (Srinivas, Ghule, & Muralidharan, 2014).
Energetic Materials Research : Bicyclic azoles, closely related to 5-(1H-Imidazol-1-yl)-2-nitroaniline, have been synthesized and investigated for their potential as thermally stable energetic materials. These materials find applications in areas requiring high-density, high-energy compounds (Gao, Ye, Twamley, & Shreeve, 2006).
Pharmaceutical Applications : Derivatives of 5-nitro-2-(pyridin-2-yl)-1H-benzo(d) imidazole ligands, which are structurally similar to 5-(1H-Imidazol-1-yl)-2-nitroaniline, have been studied for their potential use in pharmaceuticals. These compounds are investigated for their molecular structure and interaction with other chemical entities, showing potential in drug development (Akbari & Bakhte-ei, 2013).
Antimicrobial Activity : Some 2-nitro-1H-imidazoles, which include structural analogs of 5-(1H-Imidazol-1-yl)-2-nitroaniline, exhibit significant antibacterial and antitrichomonal activities. This positions them as potential candidates in antimicrobial drug research (Cavalleri, Volpe, & Arioli, 1977).
Antihypertensive Drug Development : 5-Nitro benzimidazole derivatives, similar in structure to 5-(1H-Imidazol-1-yl)-2-nitroaniline, have been designed and evaluated as novel angiotensin II receptor antagonists with anti-hypertension activities. These findings highlight the potential of imidazole derivatives in developing new antihypertensive drugs (Zhu et al., 2014).
Properties
IUPAC Name |
5-imidazol-1-yl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-5-7(12-4-3-11-6-12)1-2-9(8)13(14)15/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWDTJIPMBOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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